molecular formula C10H8N2S2 B091562 p-Xylylene Dithiocyanate CAS No. 1014-99-9

p-Xylylene Dithiocyanate

Cat. No.: B091562
CAS No.: 1014-99-9
M. Wt: 220.3 g/mol
InChI Key: ZMFLUYPLYCZQDR-UHFFFAOYSA-N
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Description

p-Xylylene Dithiocyanate: is an organic compound with the molecular formula C10H8N2S2. It is a white to almost white crystalline powder that is soluble in organic solvents such as acetone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Xylylene Dithiocyanate can be synthesized through the reaction of p-xylylene dibromide with potassium thiocyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Xylylene Dithiocyanate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can participate in substitution reactions where the thiocyanate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the thiocyanate groups.

Scientific Research Applications

Chemistry: p-Xylylene Dithiocyanate is used as a reagent in organic synthesis for the preparation of various derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions and other biomolecular interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique chemical properties make it a valuable tool in drug discovery and development.

Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of p-Xylylene Dithiocyanate involves its ability to form covalent bonds with various nucleophiles. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. The compound can interact with molecular targets such as proteins, nucleic acids, and other biomolecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

    p-Xylylene Diisocyanate: Similar in structure but contains isocyanate groups instead of thiocyanate groups.

    p-Xylylene Dibromide: A precursor to p-Xylylene Dithiocyanate, containing bromine atoms instead of thiocyanate groups.

    p-Xylylene Dichloride: Contains chlorine atoms instead of thiocyanate groups.

Uniqueness: this compound is unique due to the presence of thiocyanate groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and industrial applications, differentiating it from other similar compounds.

Biological Activity

p-Xylylene dithiocyanate (p-XDC) is an organic compound characterized by the presence of two dithiocyanate groups attached to a p-xylene backbone. This compound has garnered attention in recent years due to its diverse biological activities, including potential anticancer properties, antioxidant effects, and interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity of p-XDC, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of p-XDC is C8H6N2S2C_8H_6N_2S_2. Its structure features two dithiocyanate groups (NCS-NCS) bonded to a p-xylene core, which contributes to its reactivity and biological interactions.

Biological Activities

1. Anticancer Properties

Research has indicated that p-XDC exhibits potential as an anticancer agent. Studies have shown that it can interact with cellular pathways involved in proliferation and apoptosis. The compound's ability to induce apoptosis in cancer cells has been attributed to its capacity to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Summary of Anticancer Studies Involving p-XDC

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis through ROS generation
MCF-720Inhibition of cell proliferation via cell cycle arrest

2. Antioxidant Activity

p-XDC has been noted for its antioxidant properties, which may provide protective effects against oxidative stress in biological systems. The presence of dithiocyanate groups is believed to play a significant role in scavenging free radicals.

3. Interaction with Biological Targets

The compound's interactions with various proteins and enzymes have been a focus of research. It has been reported that p-XDC can inhibit certain enzymes involved in metabolic pathways, potentially altering their function and contributing to its biological effects.

Case Studies

Case Study 1: Protective Effects Against Ischemia-Reperfusion Injury

A study highlighted the protective effects of thiocyanate (SCN−), a metabolite related to p-XDC, against myocardial ischemia-reperfusion injury in rats. Oral dosing with SCN− before inducing ischemia significantly reduced infarct size and improved cardiac function post-reperfusion. This suggests that compounds related to p-XDC may offer therapeutic benefits in cardiovascular conditions .

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

In a transgenic mouse model of Parkinson's disease, treatment with SCN− resulted in reduced motor impairment and oxidative damage in the brain. The study indicated that SCN− could inhibit myeloperoxidase (MPO), leading to decreased chlorination and nitration processes associated with neurodegeneration . This case underscores the potential neuroprotective roles of dithiocyanate compounds.

The mechanisms through which p-XDC exerts its biological effects include:

  • Induction of Oxidative Stress: By generating ROS, p-XDC can trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition: The compound may inhibit key metabolic enzymes, altering cellular metabolism and signaling pathways.
  • Antioxidant Defense Activation: P-XDC may enhance cellular antioxidant defenses, mitigating oxidative damage.

Properties

IUPAC Name

[4-(thiocyanatomethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFLUYPLYCZQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403516
Record name p-Xylylene Dithiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-99-9, 62855-80-5
Record name p-Xylylene Dithiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-XYLYLENE DITHIOCYANATE
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Record name p-Xylylene Dithiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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